2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile
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Overview
Description
2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile is a complex organic compound that features a benzimidazole ring fused with a furyl and chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with furfuraldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The furyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Benzimidazol-2-yl)-2-(4-chlorophenyl)ethanone
- 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
- 1-(2-(1H-Benzimidazol-1-yl)ethyl)-1H-benzimidazole
Uniqueness
2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile is unique due to the presence of both furyl and chlorophenyl groups, which provide distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H12ClN3O |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C20H12ClN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11+ |
InChI Key |
BHPZNJKWRWTIJX-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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